N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound featuring a tetrazole ring, a piperazine moiety, and a sulfonyl group
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to interact with a variety of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, a form of tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The wide range of biological activities of tetrazoles suggests that they can have diverse molecular and cellular effects .
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , often involving the reaction of an azide with a nitrile under mild conditions.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar tetrazole ring structure but with a thiol group instead of a piperazine and sulfonyl group.
N-(4-(1H-tetrazol-5-yl)phenyl)acetamide: Lacks the piperazine and sulfonyl groups, making it less complex.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a boronic acid group instead of the piperazine and sulfonyl groups.
Uniqueness
N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a tetrazole ring, piperazine moiety, and sulfonyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
N-[4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-16(28)21-17-7-9-19(10-8-17)31(29,30)26-13-11-25(12-14-26)15-20-22-23-24-27(20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECIXUOVICASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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